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Introduction

ZK112993, also known as Onapristone, is a potent and selective progesterone receptor (PR)
antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting
the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic
potential in a variety of hormone-dependent diseases, including breast cancer, endometrial
cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a
comprehensive overview of ZK112993's mechanism of action, quantitative data from key
studies, and detailed protocols for its application in preclinical research.

Mechanism of Action

Onapristone is classified as a Type | progesterone receptor antagonist.[3][5] Its primary
mechanism of action involves binding to the progesterone receptor and preventing the
conformational changes necessary for receptor activation.[3] Unlike progesterone agonists,
which induce a conformational change that promotes receptor dimerization, DNA binding, and
recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5]
This prevents the PR from binding to progesterone response elements (PRES) on the DNA,
thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell
proliferation and survival.[3]
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The following tables summarize key quantitative data from preclinical and clinical studies
involving Onapristone (ZK112993).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines[6]

. Receptor Growth Cell Cycle
Cell Line Treatment L
Status Inhibition (%) Arrest
) GO0/G1 phase
T47-D ER+, PR+ Onapristone 39% )
accumulation
) GO0/G1 phase
SK-BR-3 ER-, PR+ Onapristone 17% ]
accumulation
MDA-MB-231 ER-, PR- Onapristone No inhibition Not applicable

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

Overall Clinical
Study Treatment .
. . Response Benefit Rate Reference
Population Regimen
Rate (ORR) (CBR)
Locally advanced )
) 100 mg/day 56% (Partial
or elderly primary ) 67% [7]
Onapristone Response)
breast cancer
Tamoxifen-
resistant )
Onapristone ER 25% 50% [8]

metastatic breast

cancer

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/l Trials)
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Clinical Benefit

Cancer Type Treatment Regimen Rate (CBR) at 224 Reference
weeks
) ) Observed in 9 of 52
Endometrial Onapristone ER (10- ]
) patients (across all [319]
Carcinoma 50 mg BID)

cancer types)

Ovarian Cancer

Onapristone ER (10-
50 mg BID)

Observed in 9 of 52
patients (across all [319]

cancer types)

Recurrent Granulosa

Cell Ovarian Cancer

50 mg Onapristone
ER BID

17% (in heavily pre-

treated patients)

Table 4. Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation[10]

Dose Mean AUCO0-24h (ng*hr/ImL) CV%
10 mg 14610 40
20 mg 29870 25
30 mg 39470 18
40 mg 56000 27
50 mg 72090 15

Experimental Protocols
Cell-Based Assays

This protocol is designed to assess the anti-proliferative effects of Onapristone on breast

cancer cell lines.

© 2025 BenchChem. All rights reserved.

4/13 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204973
https://pubmed.ncbi.nlm.nih.gov/30304013/
https://www.targetedonc.com/view/onapristone-trial-evaluates-response-rates-in-progesterone-receptor
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.e14099
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Incubate 24h

'

Treat with Onapristone
(or vehicle control)

'

Incubate 48-72h

Incubate 2-4h

:
'

Click to download full resolution via product page

Materials:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1684393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]

o Complete growth medium (specific to cell line)

o Onapristone (ZK112993)

e Vehicle control (e.g., DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization solution (e.g., DMSO or acidified isopropanol)

o 96-well plates

e Microplate reader

Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete growth medium.

 Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2
to allow for cell attachment.

o Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the
medium from the wells and add 100 pL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10,
100 uM) or vehicle control.

 Incubation: Incubate the plate for 48-72 hours.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4
hours at 37°C until formazan crystals are visible.

e Solubilization: Carefully remove the medium and add 100 pL of solubilization solution to each
well. Mix gently to dissolve the formazan crystals.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle
regulatory proteins.

Materials:

o Treated cell lysates (from a separate experiment where cells are treated with Onapristone)
» Protein extraction buffer

o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer

e PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (e.g., anti-Cyclin D1, anti-B-actin)[11][12]
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Protocol:

o Protein Extraction and Quantification: Lyse the treated cells and quantify the protein
concentration using a BCA assay.

o SDS-PAGE: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-PAGE gel and run
until adequate separation is achieved.

o Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
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» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
Cyclin D1) overnight at 4°C.

e Washing: Wash the membrane three times with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Washing: Wash the membrane three times with TBST.

» Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin).

Animal Models

This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo anti-
tumor activity of Onapristone.
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e Immunodeficient mice (e.g., nude mice)

e Breast cancer cells (e.g., T47-D, MCF-7)[13][14]
o Matrigel (optional)

o Onapristone (ZK112993)

e Vehicle for in vivo administration

o Calipers for tumor measurement

Protocol:

o Cell Preparation: Culture the breast cancer cells and harvest them during the exponential
growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.

o Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10”6 cells into the flank of
each mouse.

e Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors
reach a palpable size (e.g., 100-200 mm3), randomize the animals into treatment and control
groups.

o Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective
groups. Dosing will depend on the specific study design.

e Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor
volume. Monitor the body weight of the animals as a measure of toxicity.

o Endpoint: At the end of the study (based on tumor size limits or a predefined time point),
euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western
blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of
Onapristone.[15][16]

Materials:
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Female Sprague-Dawley or Wistar rats
Surgical instruments

Sutures

Onapristone (ZK112993)

Vehicle for in vivo administration

Protocol:

Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine
horns. Excise a segment of the uterine horn and place it in sterile saline.

Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall.
Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other
desired locations.

Post-operative Care: Close the incision and provide appropriate post-operative care,
including analgesics.

Lesion Development: Allow several weeks for the endometriotic lesions to establish and
grow.

Treatment: Randomize the rats into treatment and control groups and administer
Onapristone or vehicle for a defined period.

Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the
abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be
excised for histological analysis.

Disclaimer

These protocols are intended as a general guide and may require optimization for specific

experimental conditions and research questions. It is essential to consult original research

articles and adhere to all applicable laboratory safety and animal welfare regulations. The

development of Onapristone was previously halted due to concerns about liver function
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abnormalities in some patients.[7] An extended-release formulation was later developed to

mitigate this risk.[7] Researchers should be aware of this historical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ZK112993 (Onapristone) Application Notes and
Protocols for Oncological and Gynecological Research]. BenchChem, [2025]. [Online PDF].
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disease-research-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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